Einecs 282-351-1

Description

Contextual Significance in Contemporary Chemical and Environmental Research

The contemporary significance of tert-decanoic acid, compound with 2-aminoethanol (1:1) in chemical research is largely tied to its function as a surfactant, emulsifier, and stabilizer. Its amphiphilic character allows it to reduce surface tension between immiscible liquids, such as oil and water, making it valuable in a variety of formulations.

In the realm of chemical engineering and materials science , this compound is relevant to the development of specialized industrial products. For instance, amine salts of carboxylic acids are utilized in metalworking fluids, industrial cleaning agents, and as corrosion inhibitors. The branched structure of the tert-decanoic acid component can offer advantages over linear analogues, such as enhanced solubility in organic media and lower melting points. vulcanchem.com Research into fatty amines and their derivatives is expanding, driven by the demand for new formulations in personal care products and agrochemicals. thebusinessresearchcompany.com

From an environmental science perspective, the study of compounds like tert-decanoic acid with 2-aminoethanol (1:1) is crucial for understanding their environmental fate and transport. As a substance that can be released into aquatic environments through industrial and domestic use, its biodegradability and potential for bioaccumulation are key areas of investigation. rightanswerknowledge.comatamanchemicals.com The biodegradation of both fatty acids and ethanolamines has been studied, with research indicating that the degradation of the parent compound is an important environmental fate process. atamanchemicals.comnih.govmdpi.com The environmental risk assessment of such chemicals is an ongoing process to ensure their safe use. epa.gov

The compound is also relevant in the emerging field of green chemistry , particularly in the context of deep eutectic solvents (DESs). acs.org Combinations of fatty acids and amines are being explored for the creation of hydrophobic deep eutectic solvents, which are considered more environmentally friendly alternatives to conventional organic solvents for extraction processes. acs.orgrsc.org

Historical Trajectories and Milestones in Research Pertaining to the Compound

Specific historical research milestones for tert-decanoic acid, compound with 2-aminoethanol (1:1) are not well-documented in publicly available literature. However, the development of this compound can be situated within the broader history of surfactants and amine-acid chemistry.

The study of fatty acids and their salts as soaps dates back centuries. The industrial production of synthetic surfactants began in the early 20th century, driven by the need for cleaning agents that were effective in hard water. The development of ethanolamines in the 1930s opened up new possibilities for creating a wide range of amine-based surfactants and emulsifiers.

A significant patent from 1976 describes a process for producing amine salts of carboxylic acids through the hydrolysis of nitriles in the presence of an amine. google.com This indicates that the synthesis and application of such compounds were of industrial interest during this period. The patent highlights their utility as intermediates in the production of carboxylic acids and their derivatives. google.com

In the 1980s, the Cosmetic Ingredient Review (CIR) Expert Panel began assessing the safety of ethanolamines and their salts in cosmetic products, which reflects their growing use in this sector. cir-safety.orgcir-safety.org These assessments have been periodically updated to incorporate new data.

More recent research has focused on the specific properties and applications of branched-chain fatty acids and their derivatives, as well as the environmental impact and green applications of these types of compounds. acs.orgnih.gov The development of advanced analytical techniques has also allowed for more precise characterization and environmental monitoring of these substances. cdc.gov

Identification of Critical Research Gaps and Emerging Academic Inquiries for the Compound

Despite its industrial applications, there are several critical research gaps concerning tert-decanoic acid, compound with 2-aminoethanol (1:1). Addressing these gaps will be crucial for a more comprehensive understanding of its properties and impacts.

Detailed Physicochemical Characterization: There is a notable lack of publicly available, detailed experimental data on the physicochemical properties of the pure compound. vulcanchem.com While some properties can be inferred from its components, empirical data on its melting point, boiling point, vapor pressure, and partition coefficient are needed for accurate environmental and safety assessments.

Environmental Fate and Ecotoxicology: While the biodegradation of its constituent parts has been studied, there is a need for more research on the environmental fate and ecotoxicity of the intact salt. rightanswerknowledge.comatamanchemicals.com Studies focusing on its persistence, bioaccumulation potential, and toxicity to a range of aquatic and terrestrial organisms under various environmental conditions are required.

Mechanism of Action in Specific Applications: Although it is used as a surfactant and emulsifier, detailed mechanistic studies on how its specific branched structure influences its performance in different formulations are limited. Research comparing its efficacy to linear-chain analogues could provide valuable insights for optimizing its use in industrial applications.

Emerging Academic Inquiries:

Green and Sustainable Chemistry: A significant area for future research is the application of this compound and similar structures in green chemistry. This includes its potential use as a component of responsive or "switchable" deep eutectic solvents, which can change their properties in response to stimuli like pH or temperature, allowing for more efficient and environmentally friendly extraction and reaction processes. rsc.org

Advanced Materials: The self-assembly properties of this amphiphilic molecule could be explored for the development of novel nanomaterials, such as micelles or vesicles for drug delivery systems. ontosight.ai The branched nature of the fatty acid could influence the packing and stability of these structures.

Tribology and Lubrication: The combination of fatty acids and amines has shown potential in enhancing lubrication performance. whiterose.ac.uk Research into the tribological properties of tert-decanoic acid, compound with 2-aminoethanol (1:1) could lead to its use as an additive in advanced lubricants.

Biomedical Applications: While the primary focus has been on industrial applications, the biological activity of branched-chain fatty acids is an area of growing interest. nih.gov Investigating the biological effects of this compound could open up new avenues for research, though this would require extensive safety and toxicological evaluation.

Data Tables

Table 1: Chemical Identifiers for Einecs 282-351-1

| Identifier | Value |

| EINECS Number | 282-351-1 |

| CAS Number | 84192-47-2 |

| Molecular Formula | C12H27NO3 |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 2-aminoethanol;tert-decanoic acid |

Source: vulcanchem.com

Table 2: Constituent Compound Information

| Compound Name | CAS Number | Molecular Formula | Role in the Compound |

| tert-Decanoic Acid | 334-48-5 | C10H20O2 | Hydrophobic branched-chain fatty acid |

| 2-Aminoethanol | 141-43-5 | C2H7NO | Hydrophilic head group (amine) |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84192-47-2 |

|---|---|

Molecular Formula |

C12H27NO3 |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-aminoethanol;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.C2H7NO/c1-9(2)7-5-3-4-6-8-10(11)12;3-1-2-4/h9H,3-8H2,1-2H3,(H,11,12);4H,1-3H2 |

InChI Key |

XRJBMPPJLBGVLN-UHFFFAOYSA-N |

Canonical SMILES |

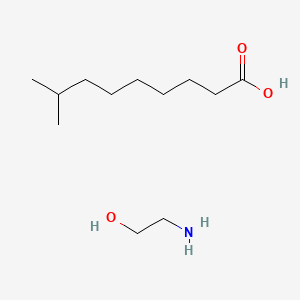

CC(C)CCCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Development of Novel Synthetic Routes and Catalytic Systems

The industrial synthesis of Einecs 282-351-1 typically involves the direct neutralization of tert-decanoic acid with 2-aminoethanol. vulcanchem.com However, ongoing research focuses on developing more advanced and sustainable synthetic methodologies.

Application of Sustainable and Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com Key tenets of green chemistry include waste minimization, the use of catalysts over stoichiometric reagents, and the design of safer chemicals. acs.org

For the synthesis of compounds like this compound, green chemistry approaches can be implemented in several ways. The use of biocatalysts, such as enzymes, offers a mild and efficient route for amidation and esterification reactions. cir-safety.org Lipases, for example, can catalyze the direct condensation of fatty acids and ethanolamine (B43304). researchgate.net Solvent-free reaction conditions, or the use of environmentally benign solvents, are also central to green synthesis. researchgate.netthieme-connect.de These methods not only reduce environmental impact but can also lead to higher efficiency and lower costs by simplifying product isolation and purification. researchgate.net

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application in Synthesis of this compound and Derivatives |

| Prevention | Designing synthetic routes to minimize waste products. acs.org |

| Atom Economy | Maximizing the incorporation of all reactant materials into the final product. acs.org |

| Catalysis | Utilizing catalytic reagents, such as enzymes or reusable solid catalysts, in place of stoichiometric reagents. acs.org |

| Safer Solvents and Auxiliaries | Employing water or other non-hazardous solvents, or conducting reactions in solvent-free systems. researchgate.net |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of tert-decanoic acid or 2-aminoethanol. |

Mechanistic Elucidation of Key Synthetic Reactions

The formation of this compound is a straightforward acid-base neutralization reaction. However, understanding the mechanisms of related synthetic transformations, such as amidation and esterification, is crucial for optimizing reaction conditions and developing new synthetic strategies.

The direct amidation of a carboxylic acid with an amine to form an amide bond is a fundamental reaction in organic chemistry. Catalytic methods for this transformation are of significant interest. diva-portal.org Computational studies and kinetic modeling can provide deep insights into reaction mechanisms, helping to understand the roles of catalysts and the effects of reaction parameters on product yield and selectivity. anu.edu.au For instance, understanding the mechanism of lipase-catalyzed reactions can help in selecting the optimal enzyme and reaction conditions for the synthesis of specific amides or esters. thieme-connect.de

Strategies for Chemical Derivatization and Functionalization

The chemical structure of this compound offers several sites for derivatization and functionalization, allowing for the modification of its physical and chemical properties.

Design and Synthesis of Analogues with Modified Reactivity

Analogues of this compound can be designed by modifying either the tert-decanoic acid or the 2-aminoethanol component. For example, introducing different functional groups onto the branched alkyl chain of the carboxylic acid could alter its hydrophobicity and steric hindrance. vulcanchem.com Similarly, using different amino alcohols would change the polarity and reactivity of the hydrophilic head of the molecule.

The synthesis of these analogues would follow similar principles to the synthesis of the parent compound, involving the reaction of the modified carboxylic acid with the modified amino alcohol. The choice of starting materials would be guided by the desired properties of the final product.

Investigation of Esterification, Amidation, and Transamidation Reactions

The 2-aminoethanol moiety in this compound contains both a hydroxyl group and an amino group, both of which can participate in further reactions.

Esterification: The hydroxyl group can be esterified with other carboxylic acids to form ester derivatives. This reaction can be catalyzed by acids or enzymes.

Amidation and Transamidation: The amino group can react with carboxylic acids or esters to form amides. Lipase-catalyzed amidation is a well-established method for this transformation. researchgate.net Transamidation, the exchange of an amide group, can also be used to synthesize new amide derivatives.

These derivatization reactions can be used to create a wide range of compounds with tailored properties for various applications. The following table provides a summary of potential derivatization reactions.

| Reaction Type | Reactant | Potential Product |

| Esterification | Carboxylic Acid | Ester derivative of this compound |

| Amidation | Carboxylic Acid | Amide derivative of this compound |

| Transamidation | Amide | New amide derivative of this compound |

Reaction Kinetics and Thermodynamic Studies of Compound Formation and Transformation

Detailed kinetic and thermodynamic studies specifically for the formation of tert-decanoic acid, compound with 2-aminoethanol (1:1) are not extensively available in publicly accessible literature. However, the principles governing its formation, primarily an acid-base neutralization to form the salt and the potential for subsequent amidation, can be understood by examining related reactions and general chemical principles.

The formation of the salt is an acid-base reaction. The reaction between a carboxylic acid and an amine to form a salt is typically fast and exothermic. The primary thermodynamic driver is the favorable enthalpy change associated with the proton transfer from the carboxylic acid to the more basic amine.

In addition to salt formation, the reaction between a carboxylic acid and an amino alcohol can also lead to the formation of an amide or an ester. The formation of an amide from a carboxylic acid and an amine is generally a condensation reaction that requires the removal of water and is often kinetically slow without a catalyst or elevated temperatures. The steric hindrance of the tert-decanoic acid would likely decrease the rate of direct amidation compared to a linear carboxylic acid.

The competition between O-acylation (ester formation) and N-acylation (amide formation) is a key aspect of the reactivity of amino alcohols. For primary amino alcohols like 2-aminoethanol, N-acylation is generally favored under many conditions. However, the reaction can be influenced by catalysts and reaction conditions. For instance, in the presence of certain metal ions like Cu(II), the chemoselective O-acylation of some 1,2-amino alcohol amphiphiles has been observed. chemrxiv.orgnih.govacs.org

The kinetics of related amidation reactions have been studied. For example, the direct condensation of carboxylic acids and amines can be facilitated by reagents like TiCl4, which can mediate the reaction under milder conditions. d-nb.info For sterically hindered substrates, specialized coupling reagents such as HBTU or BTFFH have been employed to achieve efficient amide bond formation at elevated temperatures. researchgate.netrsc.org The kinetics of the reaction of 2-aminoethanol with other molecules, such as its atmospheric oxidation, have also been investigated through quantum chemical calculations and kinetic modeling, revealing complex reaction pathways. nih.gov

While specific thermodynamic data for the target compound is scarce, the thermodynamics of related systems, such as the absorption of CO2 by aqueous solutions of amino alcohols, have been studied. These studies often involve measuring the enthalpy of absorption to understand the thermodynamics of the amine's reactivity. osti.gov

Table of Reaction Parameters for Analogous Amidation Reactions

| Carboxylic Acid | Amine | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Various | Various | TiCl4 | 85 | Moderate to Excellent | d-nb.info |

| Sterically Hindered Acids | Sterically Hindered Amines | BTFFH | 80 | Good to Excellent | rsc.org |

| Various | Amines | HBTU | Room Temp | Good to Excellent | researchgate.net |

| Mandelic Acid | 3,5-dimethylpiperidine | Boric Acid | Refluxing Toluene | - | diva-portal.org |

| Carboxylic Acids | Amines | Zirconium(IV) catalysts | 70-110 | High Conversion | d-nb.info |

Table of Investigated Kinetic Systems Involving Precursors

| Reactant 1 | Reactant 2 | Focus of Study | Methodology | Reference |

| NH2(•)CHCH2OH radical | O2 | Atmospheric Chemistry | Quantum chemical calculations, master equation kinetic modeling | nih.gov |

| Carbon Dioxide | 2-((2-Aminoethyl)amino)ethanol | CO2 Absorption Kinetics | String of discs contactor | capes.gov.br |

| Carbon Dioxide | Tertiary Amines | CO2 Reaction Kinetics | Conductimetric stopped-flow apparatus | osti.gov |

Fundamental Chemical Reactivity and Molecular Interaction Mechanisms of Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Detailed Analysis of Hydrolytic and Solvolytic Degradation Pathways

Hydrolysis of the ionic and amide-like bond in Einecs 282-351-1 leads to its cleavage, regenerating the parent carboxylic acid and amine. This process is analogous to the hydrolysis of amides, which can be catalyzed by either acidic or basic conditions. libretexts.orgsavemyexams.com

The stability of the compound in aqueous solution is significantly dependent on pH. The hydrolysis reaction is generally slow at or near neutral pH but is accelerated under either strongly acidic or strongly basic conditions. libretexts.org

Under acidic conditions, the reaction is catalyzed by the presence of H+ ions. In a basic medium, the hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the carboxylate group, which, although less reactive than an amide, can be hydrolyzed. chemistrysteps.com

Temperature plays a crucial role in the kinetics of hydrolysis. An increase in temperature provides the necessary activation energy for the reaction, leading to a faster rate of degradation. Excessive heating in the presence of a strong base is often required to hydrolyze stable amide-like structures. chemistrysteps.com

The degradation of this compound via hydrolysis yields its constituent components. The specific nature of the products, however, is determined by the pH of the solution.

Intermediate Species : The hydrolysis mechanism, particularly under basic conditions, proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com In acidic hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon for attack by water. solubilityofthings.com

End Products : The ultimate products of hydrolysis are tert-decanoic acid and 2-aminoethanol. In a basic solution, the carboxylic acid is deprotonated to form a carboxylate salt (tert-decanoate), while the amine remains unchanged. libretexts.orgsolubilityofthings.com In an acidic environment, the amine product is protonated to form an ammonium (B1175870) salt, while the carboxylic acid remains in its protonated form. libretexts.orgsavemyexams.com

Table 1: Hydrolysis Products of this compound under Different pH Conditions

| Condition | Primary End Products | Ionic Form in Solution |

| Acidic (pH < 7) | tert-Decanoic acid and 2-aminoethanol | tert-Decanoic acid and 2-hydroxyethylammonium ion |

| Basic (pH > 7) | tert-Decanoic acid and 2-aminoethanol | tert-Decanoate ion and 2-aminoethanol |

Investigation of Oxidation-Reduction Potentials and Pathways

The oxidation and reduction behavior of this compound is determined by the susceptibility of its functional groups to redox reactions. Specific oxidation-reduction potential data for the compound as a whole are not widely documented; however, the reactivity of its components is well-understood.

Oxidation Pathways : The 2-aminoethanol portion of the molecule is more susceptible to oxidation. The primary alcohol group can be oxidized, and the reaction conditions determine the product. For instance, oxidation of β-alkanolamines can occur in an acidic medium. tandfonline.comtandfonline.com Oxidative degradation of alkanolamines is a recognized phenomenon that can lead to various breakdown products. researchgate.netgoogle.com The tert-decanoic acid component, being a saturated carboxylic acid with a tertiary carbon, is generally resistant to oxidation under mild conditions.

Reduction Pathways : The carboxylic acid group is the primary site for reduction. It can be reduced to a primary alcohol (tert-decyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). jove.combritannica.comchemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids due to the low electrophilicity of the carboxylate ion. chemistrysteps.com The aldehyde is an intermediate in this reduction, but it is typically not isolable as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. jove.comchemguide.co.uk

Table 2: Summary of Redox Reactivity

| Functional Group | Oxidation | Reduction |

| Carboxylate | Generally resistant | Can be reduced to a primary alcohol with strong agents (e.g., LiAlH₄). jove.combritannica.comchemistrysteps.com |

| Hydroxyl (on ethanolamine) | Susceptible to oxidation, can form an aldehyde or carboxylic acid. tandfonline.comtandfonline.com | Generally not reduced further. |

| Amine/Ammonium | Can undergo oxidative degradation. researchgate.netgoogle.com | Already in a reduced state. |

Characterization of Complexation and Chelation Behavior with Metal Ions

The molecular structure of this compound contains multiple sites capable of coordinating with metal ions, making it a potential chelating agent.

Both the carboxylate group of the tert-decanoic acid and the amino and hydroxyl groups of the 2-aminoethanol can act as ligands. giqimo.comuoanbar.edu.iq The ability of a single molecule to bind to a central metal ion at multiple points through donor groups is known as chelation, which typically forms stable five- or six-membered rings. uoanbar.edu.iq Aminopolycarboxylic acids are well-known for forming strong complexes with metal ions. wikipedia.org While this compound is simpler, the presence of both an amine and a carboxylate function allows it to chelate metal ions, with the nitrogen and at least one carboxylate oxygen acting as donor atoms. uoanbar.edu.iqwikipedia.org The formation of such complexes has applications in areas like metal ion extraction. google.comacs.org The stability of these complexes would depend on the specific metal ion involved.

Table 3: Potential Coordinating Groups for Metal Complexation

| Functional Group | Donor Atom(s) | Potential Role |

| Carboxylate | Oxygen | Can act as a monodentate or bidentate ligand. giqimo.com |

| Amine | Nitrogen | Electron-pair donor (Lewis base). uoanbar.edu.iq |

| Hydroxyl | Oxygen | Can coordinate with metal ions. giqimo.com |

Studies on Intermolecular Interactions and Self-Assembly Phenomena

As an amphiphilic molecule, this compound exhibits a strong tendency to undergo self-assembly in solution, particularly in water. acs.org This behavior is driven by the desire to minimize the unfavorable interaction between the hydrophobic alkyl tails and the aqueous environment, a phenomenon known as the hydrophobic effect. mdpi.com

Driving Forces : The primary intermolecular forces governing its behavior are ionic bonding, hydrogen bonding, and van der Waals forces. The strong ionic interaction between the tert-decanoate anion and the 2-hydroxyethylammonium cation is fundamental to the compound's structure. vulcanchem.comacs.org In an aqueous environment, the polar head groups can form hydrogen bonds with water molecules, while the nonpolar tails are driven to aggregate.

Supramolecular Structures : This self-assembly can lead to the formation of various organized structures, such as micelles, vesicles, or lamellae. researchgate.netacs.org The specific morphology of these aggregates is influenced by factors like concentration, temperature, and the molecular geometry of the amphiphile (its packing parameter). mdpi.comlibretexts.org The bulky, branched structure of the tert-decanoic acid tail significantly influences this geometry. vulcanchem.com Fatty acids like decanoic acid are known to form vesicular structures under certain conditions, suggesting that this compound could form similar protocellular membranes. researchgate.net

Table 4: Key Intermolecular Forces and Interactions

| Interaction Type | Description | Relevance |

| Ionic Bonding | Electrostatic attraction between the carboxylate anion and the ammonium cation. acs.org | Primary force holding the two components of the molecule together. vulcanchem.com |

| Hydrogen Bonding | Occurs between the hydroxyl and ammonium groups and with solvent molecules like water. | Contributes to solubility in polar solvents and interactions between head groups. |

| Hydrophobic Effect | The tendency of the nonpolar alkyl tails to aggregate in aqueous solution to minimize contact with water. mdpi.com | The main driving force for self-assembly into micelles and other structures. mdpi.comacs.org |

| Van der Waals Forces | Weak attractions between the hydrophobic alkyl chains. | Stabilize the core of self-assembled aggregates. |

Environmental Fate, Transport, and Biogeochemical Cycling of Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Environmental Degradation Pathways and Transformation Products

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation involves the breakdown of a chemical through physical or chemical processes without the involvement of living organisms.

For 2-aminoethanol , a key abiotic degradation pathway is its reaction with photochemically-produced hydroxyl radicals in the atmosphere. The rate constant for this vapor-phase reaction is estimated to be 3.6 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 3.6 hours under typical atmospheric conditions. nih.gov 2-aminoethanol is not expected to undergo hydrolysis in the environment as it lacks functional groups that would hydrolyze under environmental conditions. nih.gov Furthermore, it does not absorb light at wavelengths greater than 290 nm, indicating that direct photolysis by sunlight is not a significant degradation pathway. nih.gov Studies on the OH-initiated oxidation of 2-aminoethanol have shown that the reaction proceeds rapidly, with a determined rate constant of (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net

Information regarding the specific abiotic degradation of tert-decanoic acid is limited. However, as a carboxylic acid, it is generally stable to hydrolysis. While direct photolysis is not expected to be a primary degradation route, indirect photolysis through reaction with hydroxyl radicals in the atmosphere and aquatic environments could contribute to its degradation.

Biotic degradation, primarily by microorganisms, is a crucial process for the removal of organic chemicals from the environment.

2-aminoethanol is considered to be readily biodegradable. unit.no Studies have shown that it can be degraded by bacteria in soil and aquatic systems. nih.gov In uncontaminated soils, rapid degradation of 2-aminoethanol has been observed, with over 99% degradation occurring in less than three days, leading to the quantitative conversion to ammonia (B1221849), which is then further oxidized to nitrite (B80452) and nitrate. nih.gov However, in highly contaminated soils, the degradation can be significantly slower, with half-lives ranging from 8 to 20 days at 20°C. nih.gov This suggests that the presence of high concentrations of the substance may inhibit the activity of degrading microorganisms. nih.gov

Decanoic acid , being a naturally occurring fatty acid found in animal and vegetable fats, is readily metabolized by various organisms. regulations.gov Microorganisms in soil and aquatic environments are expected to rapidly degrade decanoic acid. regulations.gov

The degradation of a chemical can lead to the formation of various transformation products or metabolites.

The atmospheric oxidation of 2-aminoethanol by hydroxyl radicals is initiated by H-abstraction. This can lead to the formation of potentially toxic compounds such as nitrosamines and nitramines, although studies have shown that the formation of 2-nitroamino ethanol (B145695) occurs with a low yield (0.3% to 1.5%), and the corresponding nitrosamine (B1359907) was not detected. researchgate.net The reaction is thought to predominantly form the α-aminoalkyl radical, which then reacts with oxygen to produce the imine 2-iminoethanol and a hydroperoxyl radical. nih.gov This imine is proposed as an important intermediate that can be taken up by water droplets and subsequently hydrolyze to form ammonia and glycolaldehyde. nih.gov In aqueous solutions, 2-aminoethanol can degrade to formaldehyde. epa.govepa.gov

Specific environmental metabolites of tert-decanoic acid are not well-documented in the available literature. However, it is expected to undergo beta-oxidation, a common metabolic pathway for fatty acids, leading to the formation of shorter-chain fatty acids and ultimately carbon dioxide and water.

Bioaccumulation and Biomagnification in Non-Human BiotaInformation on the bioaccumulative properties of this compound is limited to estimations rather than empirical studies.

Trophic Transfer Dynamics and Food Web Accumulation PotentialNo research was found regarding the trophic transfer or biomagnification potential of tert-decanoic acid, compound with 2-aminoethanol (1:1) within food webs.

Due to the absence of specific scientific literature and data for these precise topics, it is not possible to generate the requested article while adhering to the strict requirements for detailed, research-based content.

Ecotoxicological Mechanisms and Environmental Impact Assessment Methodologies for Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Mechanistic Studies of Biological Interactions in Environmental Organisms

Comprehensive searches of publicly available scientific literature and toxicological databases did not yield specific studies on the mechanistic biological interactions of tert-decanoic acid, compound with 2-aminoethanol (1:1). Therefore, the following subsections, which require detailed research findings, cannot be populated with specific data for this compound.

No specific research data were found regarding the molecular and cellular stress responses in aquatic invertebrates upon exposure to tert-decanoic acid, compound with 2-aminoethanol (1:1).

There is no available information from dedicated studies on the modulation of enzyme activity or receptor binding properties of tert-decanoic acid, compound with 2-aminoethanol (1:1) within ecotoxicological models.

Reproductive and Developmental Biology Research in Model Ecosystems

Specific research into the reproductive and developmental effects of tert-decanoic acid, compound with 2-aminoethanol (1:1) on model organisms has not been identified in the available scientific literature.

No studies were found that elucidate the specific pathways through which tert-decanoic acid, compound with 2-aminoethanol (1:1) might cause reproductive dysregulation in fish and amphibians.

Information from investigations into developmental aberrations in the embryonic stages of non-human organisms exposed to tert-decanoic acid, compound with 2-aminoethanol (1:1) is not currently available.

Methodological Advancements in Ecological Risk Assessment for Chemical Substances

Ecological Risk Assessment (ERA) for chemical substances is a rapidly evolving field, moving beyond traditional methods to incorporate more sophisticated and predictive tools. These advancements aim to improve the accuracy, efficiency, and relevance of risk assessments while reducing reliance on animal testing.

A significant shift is the development and integration of New Approach Methodologies (NAMs) . oup.comnih.govsetac.org NAMs are defined as any technology, methodology, or approach that can replace, reduce, or refine animal toxicity testing. canada.ca They encompass a range of techniques including:

In silico models: Computational tools like Quantitative Structure-Activity Relationships (QSAR) that predict a chemical's properties and toxicity based on its structure. nih.gov

In chemico assays: Methods that measure molecular interactions and chemical reactivity without using biological systems. oup.com

In vitro assays: Studies using cells or tissues, often in high-throughput screening (HTS) formats, to assess toxicity at a cellular level. oup.comsetac.org

Modernized whole-organism assays: Use of alternative models like zebrafish embryos or non-protected invertebrates. oup.comcanada.ca

Central to the application of NAMs is the Adverse Outcome Pathway (AOP) framework. oecd.orgepa.gov An AOP is a conceptual model that describes a sequential chain of causally linked events, starting from a molecular initiating event (MIE), through a series of key events (KEs) at different levels of biological organization, to an adverse outcome (AO) relevant for risk assessment, such as impaired reproduction or survival. epa.govnih.govfondationevertea.org By organizing mechanistic data, AOPs provide a structured way to use information from NAMs to predict potential hazards to human and ecological health. nih.govepa.gov The OECD actively supports the development and dissemination of AOPs through its AOP Knowledge Base. oecd.org

Omics technologies represent another major advancement, providing a deeper understanding of the mechanisms of toxicity. acs.orgnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of molecules within an organism. mdpi.comoup.com In ecotoxicology, omics can identify biomarkers of exposure and effect, elucidate toxic metabolic pathways, and provide a systems-level view of how an organism responds to chemical stressors. nih.govoup.com This detailed molecular information helps to build and strengthen AOPs.

The integration of these data-rich approaches is facilitated by systems biology , an interdisciplinary field that focuses on the complex interactions within biological systems. nih.govresearchgate.net By creating computational models that integrate information from different biological levels (from genes to populations), systems biology aims to predict emergent properties and understand the holistic impact of toxicants on organisms and ecosystems. nih.govepfl.ch

Finally, there is a move from deterministic to Probabilistic Risk Assessment (PRA) . altex.org Traditional risk assessment often relies on single-point estimates (e.g., a no-effect concentration divided by a safety factor), which can mask uncertainty. oup.com PRA, in contrast, uses statistical distributions for variables like exposure and toxicity to estimate the probability of an adverse outcome occurring. altex.orgoup.comnih.gov This provides a more realistic characterization of risk and a clearer communication of the associated uncertainties, supporting more informed risk management decisions. nih.gov

Development of Predictive Models for Environmental Exposure Concentrations

To estimate the concentration of a substance in the environment before it is widely used, environmental fate modeling is the preferred method. erasm.org These models predict the PEC based on key information, including the quantity of the chemical used, its release patterns, and its physico-chemical properties which govern its behavior and degradation in the environment. erasm.org

Predictive environmental concentration models can range from simple, non-geographically specific models to more complex, geography-referenced models like the Geography-referenced Regional Exposure Assessment Tool for European Rivers (GREAT-ER). erasm.org For "down-the-drain" chemicals such as surfactants, which this compound resembles, these models simulate the substance's journey through wastewater treatment plants and its subsequent distribution in receiving waters. erasm.orgtandfonline.com The models can estimate both a local PEC, near a point source like a wastewater treatment plant discharge, and a regional PEC, which represents the background concentration. erasm.org

The development of a robust predictive model for tert-decanoic acid, compound with 2-aminoethanol (1:1) requires accurate input data for its constituent parts. The compound is an ionic salt formed from a branched-chain carboxylic acid and an ethanolamine (B43304), giving it an amphiphilic character. vulcanchem.com This structure influences its environmental partitioning and requires careful consideration in modeling, as its behavior may differ significantly from neutral organic chemicals. lifecycleinitiative.orgd-nb.info Key input parameters for exposure models are listed in the table below for the individual components.

Table 1: Physico-Chemical Properties of Constituent Compounds This interactive table summarizes key properties for the components of Einecs 282-351-1. Click on the headers to sort the data.

The ionic and amphiphilic nature of the compound means that its partitioning between water, soil, and sediment is highly dependent on environmental conditions like pH and the presence of other ions. d-nb.infodiva-portal.org For instance, at neutral pH, the carboxylic acid component will be deprotonated (anionic) and the amino alcohol will be protonated (cationic), forming a salt that is likely more water-soluble than the free acid but may still sorb strongly to solids. nih.govoup.com Specialized fate models for surfactants, which account for sorption and bioavailability, would be necessary for accurate exposure prediction. tandfonline.com

Derivation and Validation of Ecologically Relevant Hazard Thresholds

The second part of an environmental risk assessment is to determine a concentration at which the chemical is not expected to cause harm, known as the Predicted No-Effect Concentration (PNEC). wikipedia.org The PNEC is derived from ecotoxicity data and compared to the PEC; if the PEC/PNEC ratio is less than 1, the risk is generally considered to be acceptable. ecetoc.orgresearchgate.net

The derivation of a PNEC typically follows one of two methods:

Assessment Factor (AF) Method : This is the most common approach when ecotoxicity data is limited. researchgate.net It involves dividing the lowest reliable toxicity value (such as a lethal concentration for 50% of a test population, LC50, or a no-observed-effect concentration, NOEC) by an assessment factor. chemsafetypro.com The AF value (ranging from 1000 down to 10) reflects the uncertainty in extrapolating from a limited number of lab-tested species under controlled conditions to a complex ecosystem. wikipedia.org A larger dataset (e.g., long-term tests for species from three trophic levels: algae, invertebrates, and fish) allows for a smaller, less conservative assessment factor. chemsafetypro.com

Species Sensitivity Distribution (SSD) Method : When a robust dataset with toxicity data for many species is available, an SSD can be developed. mdpi.com This statistical distribution models the variation in sensitivity across species. The concentration that is hazardous to a small fraction of species (e.g., 5%), known as the HC5, is determined from this distribution and can be used as the PNEC. wikipedia.org

Table 2: Summary of Acute Ecotoxicity Data for Constituent Compounds This interactive table provides a summary of aquatic toxicity data for the components of this compound. A lower value indicates higher toxicity.

Note: Specific, standardized ecotoxicity data for tert-decanoic acid is limited in the public domain. The toxicity of carboxylic acids can increase with alkyl chain length. d-nb.info

Based on the available data for 2-aminoethanol, algae are the most sensitive trophic level. The testing of amphiphilic or ionic substances like this compound can be challenging. d-nb.infonih.gov Their bioavailability and toxicity can be influenced by water hardness and pH, and standard test protocols may need to be adapted to maintain stable exposure concentrations. nih.govchemradar.com

Validation of the derived hazard thresholds is a critical step. This involves comparing the PNEC with actual measured environmental concentrations from monitoring programs. erasm.org In the absence of monitoring data, validation can be supported by experiments in more complex, environmentally realistic systems like microcosms (lab-scale ecosystems) or mesocosms (outdoor experimental streams or ponds), which can help confirm that the derived threshold is protective of ecosystem structure and function. unit.no

Advanced Analytical Methodologies for the Detection and Quantification of Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the tert-decanoate and 2-aminoethanol components from a sample matrix prior to their detection and quantification. The choice of technique depends on the volatility of the analytes and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of tert-decanoic acid and 2-aminoethanol by GC-MS is challenging due to their low volatility and high polarity. Therefore, derivatization is a common prerequisite to convert them into more volatile species suitable for GC analysis.

For carboxylic acids like tert-decanoic acid, silylation is a frequently used derivatization process. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile TMS ester. lmaleidykla.lt Similarly, 2-aminoethanol can be derivatized to enhance its volatility and improve chromatographic peak shape. cdc.gov For instance, it can be derivatized with benzaldehyde (B42025) to form 2-benzylideneaminoethanol. cdc.gov

Once derivatized, the compounds are separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of fragmented ions. nih.gov The mass spectra of the derivatized components can be used for definitive identification.

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Temperature Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

| Derivatization Agent (Acid) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Derivatization Agent (Amine) | Benzaldehyde |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry is highly suitable for the analysis of polar, non-volatile compounds in complex matrices, often without the need for derivatization. nih.gov This makes it a direct and robust method for quantifying tert-decanoic acid and 2-aminoethanol.

Reversed-phase liquid chromatography, typically using a C18 column, is effective for separating tert-decanoic acid. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape. nih.gov For the analysis of 2-aminoethanol, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography can be employed.

Detection by tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source. Tert-decanoic acid is typically analyzed in negative ion mode [M-H]⁻, while 2-aminoethanol is analyzed in positive ion mode [M+H]⁺. nih.govunimi.it

| Parameter | Condition for tert-Decanoic Acid | Condition for 2-Aminoethanol |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | HILIC or Reversed-Phase C18 |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% formic acid | Acetonitrile/Water gradient with ammonium (B1175870) formate (B1220265) buffer |

| Ionization Mode | ESI Negative | ESI Positive |

| Precursor Ion (m/z) | 171.1 (for decanoic acid) | 62.1 |

| Monitored Transitions | Specific precursor-to-product ion transitions | Specific precursor-to-product ion transitions |

Ion Chromatography Applications

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. It is particularly well-suited for the determination of the 2-aminoethanol component, which exists as a cation (ethanolammonium) in solution. thermofisher.comcdc.gov

In a typical IC application for 2-aminoethanol, a cation-exchange column is used to separate the ethanolammonium ion from other cations in the sample. nih.govshodex.com Detection is commonly achieved using suppressed conductivity, which enhances sensitivity by reducing the background conductivity of the eluent. thermofisher.com This method allows for the accurate quantification of 2-aminoethanol in various matrices, including industrial and environmental samples. nih.gov While less common for the fatty acid component, IC can also be configured to analyze anions like decanoate (B1226879) using an anion-exchange column.

| Parameter | Typical Condition for 2-Aminoethanol |

|---|---|

| IC Column | Cation-exchange column (e.g., Dionex IonPac CS16) |

| Eluent | Methanesulfonic acid solution |

| Detection | Suppressed conductivity |

| Flow Rate | e.g., 1.0 mL/min |

| Application | Quantification of ethanolamine (B43304) in aqueous solutions thermofisher.comnih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of the tert-decanoic acid and 2-aminoethanol compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the tert-decanoic acid and 2-aminoethanol components.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid in tert-decanoic acid typically appears as a broad singlet at a highly downfield chemical shift (10-12 ppm). libretexts.org The protons on the carbon adjacent to the carbonyl group appear around 2.3 ppm. bmrb.io For 2-aminoethanol, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms appear as distinct triplets around 3.6-3.7 ppm and 2.8 ppm, respectively. chemicalbook.comchemicalbook.com

In the ¹³C NMR spectrum of decanoic acid, the carbonyl carbon is highly deshielded, appearing around 180 ppm. libretexts.orgchemicalbook.com For 2-aminoethanol, the carbons bonded to the hydroxyl and amino groups are observed at approximately 62 ppm and 45 ppm, respectively. Upon salt formation, the protonation of the amine and deprotonation of the carboxylate lead to shifts in the signals of neighboring nuclei, confirming the ionic interaction.

| Compound Component | Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Decanoic Acid libretexts.orgbmrb.iochemicalbook.com | -COOH | ~10-12 (broad) | ~180 |

| α-CH₂ | ~2.35 (t) | ~34 | |

| Terminal -CH₃ | ~0.88 (t) | ~14 | |

| 2-Aminoethanol chemicalbook.comchemicalbook.com | HO-CH₂- | ~3.6-3.7 (t) | ~62 |

| -CH₂-NH₂ | ~2.8 (t) | ~45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing its vibrational modes.

The IR spectrum of a carboxylic acid like decanoic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. libretexts.orgresearchgate.netnist.gov The spectrum of 2-aminoethanol shows O-H and N-H stretching vibrations in the 3200-3400 cm⁻¹ region, and N-H bending around 1600 cm⁻¹. nist.gov

Upon formation of the tert-decanoate and 2-aminoethanol salt, significant changes occur in the spectra. The characteristic broad O-H and sharp C=O bands of the carboxylic acid disappear. researchgate.net They are replaced by strong, asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. aip.org Furthermore, the amine group becomes a protonated ammonium group (NH₃⁺), giving rise to N-H⁺ stretching bands in the 2800-3200 cm⁻¹ region and a characteristic N-H⁺ bending vibration around 1500-1550 cm⁻¹. spectroscopyonline.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carboxylate group. rsc.orgias.ac.in

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | O-H stretch | 2500-3300 (broad) | Disappears upon salt formation researchgate.net |

| C=O stretch | 1700-1725 | Disappears upon salt formation researchgate.net | |

| Carboxylate (R-COO⁻) | Asymmetric stretch | 1550-1610 | Appears in salt spectrum aip.org |

| Symmetric stretch | 1400-1440 | Appears in salt spectrum aip.org | |

| Amino Alcohol (R-NH₂, R-OH) | N-H / O-H stretch | 3200-3400 | Region changes upon protonation |

| Ammonium (R-NH₃⁺) | N-H⁺ stretch | 2800-3200 (broad) | Appears in salt spectrum spectroscopyonline.com |

| Ammonium (R-NH₃⁺) | N-H⁺ bend | 1500-1550 | Appears in salt spectrum spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy presents a viable method for the quantitative analysis of tert-decanoic acid, compound with 2-aminoethanol (1:1), although the approach requires careful consideration of the chromophoric properties of the constituent molecules. Saturated carboxylic acids, such as tert-decanoic acid, typically exhibit a weak absorption maximum at approximately 210 nm. libretexts.orgnih.gov This absorption is due to the n → π* transition of the carbonyl group. nih.gov However, quantification at this low wavelength can be challenging due to potential interferences from other organic molecules that also absorb in this region.

To enhance selectivity and sensitivity, derivatization of either the carboxylic acid or the amino alcohol moiety is a common strategy. The 2-aminoethanol component can be reacted with a coloring agent, such as ninhydrin (B49086), to produce a intensely colored complex. This complex typically exhibits strong absorbance in the visible region, for instance at wavelengths of 404 nm and 570 nm, which allows for more specific and sensitive quantification, away from the crowded UV region. tandfonline.comtandfonline.com Another approach involves the derivatization of the tert-decanoic acid to introduce a strong chromophore. For example, a similar methodology has been applied to perfluorinated carboxylic acids, where they are derivatized using 3-bromoacetyl coumarin, enabling subsequent analysis by HPLC with UV detection. nih.gov

The formation of the 1:1 compound between tert-decanoic acid and 2-aminoethanol may also lead to shifts in the UV absorption spectrum compared to the individual components, which could potentially be exploited for direct quantitative analysis. The interaction between the carboxyl and amino groups can influence the electronic transitions, and this would need to be characterized by acquiring the UV-Vis spectrum of the pure compound.

A generalized workflow for the quantitative analysis of the target compound using UV-Vis spectroscopy after derivatization of the 2-aminoethanol component is presented in the table below.

| Step | Description | Parameters |

| 1. Sample Preparation | Extraction of the analyte from the sample matrix. | See Section 6.4 |

| 2. Derivatization | Reaction with ninhydrin solution. | pH adjustment, heating |

| 3. UV-Vis Measurement | Measurement of absorbance at the wavelength of maximum absorption (λmax). | λmax ≈ 404 nm or 570 nm |

| 4. Quantification | Calculation of concentration using a calibration curve prepared with standards of the target compound. | External calibration |

Electroanalytical Methods for Trace Level Detection

Electroanalytical techniques offer high sensitivity and are well-suited for the trace level detection of tert-decanoic acid, compound with 2-aminoethanol (1:1). As the compound is a salt, it will likely exist in equilibrium with its constituent ions in solution, allowing for methods targeting either the tert-decanoate anion or the protonated 2-aminoethanol cation.

Amperometric biosensors have been developed for the determination of various carboxylic acids. researchgate.net These sensors can be based on the inhibition of enzymes like sarcosine (B1681465) oxidase, where the presence of the carboxylic acid modulates the enzyme's activity, leading to a measurable change in the electrochemical signal. researchgate.net While not specific to tert-decanoic acid, the principle could be adapted for its detection.

For the 2-aminoethanol component, highly sensitive methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been established, capable of achieving detection limits in the parts-per-billion (ppb) range. lcms.czshimadzu.com Although not a purely electroanalytical technique, it demonstrates the potential for trace level analysis. Direct electrochemical detection of ethanolamines is also feasible, often involving their oxidation at a modified electrode surface.

Advanced electrochemical sensors, for instance, those fabricated with composite materials like polypyrrole-3-carboxylic acid and gold nanoparticles, have shown excellent performance in the detection of other organic molecules. mdpi.com Such sensors often employ voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide high sensitivity and information about the redox processes. mdpi.com A hypothetical DPV method for the detection of the 2-aminoethanol part of the compound could yield data as illustrated in the following table.

| Parameter | Value |

| Working Electrode | Glassy Carbon Electrode modified with a suitable catalyst |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Technique | Differential Pulse Voltammetry (DPV) |

| Potential Range | 0.0 to +1.2 V |

| Limit of Detection (LOD) | Low µM to nM range |

Development of Sample Preparation Protocols and Mitigation of Matrix Effects in Environmental and Biological (non-human) Samples

The accurate quantification of tert-decanoic acid, compound with 2-aminoethanol (1:1) in environmental and non-human biological samples is highly dependent on effective sample preparation to isolate the analyte from complex matrices and to minimize interferences. researchgate.netchromatographyonline.com Given the surfactant-like properties of the target compound, established methods for the extraction of surfactants are highly relevant. researchgate.netcore.ac.uk

For aqueous environmental samples such as surface water or wastewater, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques. researchgate.netcore.ac.uk In LLE, the pH of the sample is adjusted to ensure the analyte is in its neutral form to facilitate its transfer into an immiscible organic solvent. mnstate.edu For the target compound, adjusting the pH to a basic value would deprotonate the 2-aminoethanol moiety and keep the tert-decanoic acid as an anion, while an acidic pH would protonate the amine and keep the carboxylic acid neutral. A two-step extraction at different pH values could be used to separate the components if needed. SPE offers advantages in terms of reduced solvent consumption and higher sample throughput. core.ac.uk Various sorbents can be used depending on the specific properties of the analyte and the matrix.

For solid environmental samples like soil or sediment, and for non-human biological tissues, more rigorous extraction methods are necessary. These include Soxhlet extraction, ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE). researchgate.netcore.ac.uk The choice of solvent is crucial and is typically a polar organic solvent like methanol or a mixture of solvents to efficiently extract the amphiphilic target compound.

Matrix effects, which are alterations of the analytical signal due to co-extracted components, are a major challenge in the analysis of complex samples. chromatographyonline.comtandfonline.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. tandfonline.com Several strategies can be employed to mitigate matrix effects:

Sample Dilution: This is a simple and often effective method to reduce the concentration of interfering substances, provided the analytical method has sufficient sensitivity. nih.gov

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample to be analyzed. This helps to compensate for the matrix effects.

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the sample at the beginning of the sample preparation process. The internal standard experiences similar matrix effects as the analyte, and the ratio of their signals is used for quantification, which can correct for these effects. oup.com

Thorough Sample Clean-up: Additional clean-up steps after the initial extraction, such as SPE or gel permeation chromatography, can be used to remove interfering components. oup.com

The following table summarizes a general sample preparation protocol for a solid environmental sample.

| Step | Method | Details |

| 1. Extraction | Ultrasonic-Assisted Extraction (UAE) | Sample is sonicated with methanol. |

| 2. Clean-up | Solid-Phase Extraction (SPE) | The extract is passed through a C18 SPE cartridge. |

| 3. Elution | The analyte is eluted with a suitable solvent. | |

| 4. Concentration | Nitrogen Evaporation | The eluate is concentrated to a small volume. |

| 5. Reconstitution | The residue is dissolved in the initial mobile phase for analysis. |

Computational Chemistry and Theoretical Modeling of Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. nrel.gov For the tert-decanoic acid and 2-aminoethanol salt, these calculations would reveal the distribution of electron density, the nature of the ionic bond between the carboxylate and ammonium (B1175870) groups, and the key sites for chemical reactions.

Key reactivity descriptors that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For the salt, the HOMO would likely be localized on the carboxylate group of the tert-decanoate, while the LUMO would be associated with the protonated amino group of the ethanolammonium cation.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the salt, the ESP map would clearly show the negative potential around the carboxylate oxygen atoms and the positive potential on the ammonium group, highlighting the ionic interaction.

Illustrative Quantum Chemical Data: While specific data for the 1:1 salt is unavailable, the following table presents typical quantum chemical descriptors that could be expected, based on calculations for similar molecules. researchgate.netmdpi.com

| Descriptor | Expected Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates potential for electron donation. |

| LUMO Energy | 1.5 to 3.0 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 7.5 to 10.5 eV | Higher gap suggests greater stability. |

| Dipole Moment | 8 to 12 D | High value reflects the ionic nature of the salt. |

This table is illustrative and based on general values for similar organic salts, not on specific experimental or computational results for Einecs 282-351-1.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with solvents. acs.org For the tert-decanoic acid and 2-aminoethanol salt, MD simulations would be particularly useful for understanding its behavior in aqueous environments.

Key areas of investigation using MD simulations include:

Solvation Structure: MD simulations can reveal how water molecules arrange around the ionic and nonpolar parts of the compound. Water molecules would be expected to form strong hydrogen bonds with the carboxylate and ammonium groups, while organizing into a cage-like structure around the hydrophobic tert-butyl group of the decanoate (B1226879). acs.org

Conformational Analysis: Both tert-decanoic acid and 2-aminoethanol have flexible components. MD simulations can explore the different conformations (shapes) the ions can adopt and their relative stabilities. acs.orgresearchgate.net For 2-aminoethanol, the gauche conformation is often found to be the most stable in aqueous solutions. acs.org

Ion Pairing and Aggregation: In solution, the tert-decanoate and ethanolammonium ions can exist as solvent-separated ion pairs, contact ion pairs, or larger aggregates. MD simulations can predict the predominant species and the dynamics of their formation and dissociation, which are crucial for understanding the compound's properties in solution.

Illustrative MD Simulation Parameters: A typical MD simulation setup for this compound in water would involve the parameters listed in the table below.

| Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, AMBER | Describes the potential energy of the system. |

| Water Model | SPC/E, TIP3P | Represents water molecules in the simulation. acs.org |

| System Size | ~200 salt pairs in ~10,000 water molecules | Ensures a representative sample of interactions. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of molecular motions. |

This table presents typical parameters for MD simulations and does not represent a specific study on this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Biological Activity

QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netosti.gov These models use calculated molecular descriptors to predict the properties of new or untested chemicals.

For the tert-decanoic acid and 2-aminoethanol salt, QSAR/QSPR models could be used to predict:

Environmental Fate Properties: This includes parameters like water solubility, octanol-water partition coefficient (log Kow), soil adsorption coefficient (Koc), and biodegradability. The ionic nature of the salt will significantly influence these properties, making it more water-soluble and less volatile than its neutral acid counterpart.

Biological Activity/Toxicity: QSAR models can predict potential toxicological endpoints, such as aquatic toxicity (e.g., to fish, daphnia, algae), skin irritation, or other adverse effects. Models for carboxylic acids and amines can provide a baseline for predicting the toxicity of the salt. nih.govnih.gov

Illustrative QSAR/QSPR Descriptors: The following table lists some of the descriptors that would be important for building QSAR/QSPR models for this compound.

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule. |

| Geometric | Molecular Surface Area, Volume | Relates to the molecule's interaction with its environment. |

| Electronic | Partial Charges, Dipole Moment | Important for electrostatic and polar interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and potential for reactions. |

This table provides examples of descriptor classes used in QSAR/QSPR modeling.

In Silico Approaches for Predicting Environmental and Biological Pathways

In silico pathway prediction tools use knowledge-based systems and computational algorithms to predict the likely transformation products of a chemical in environmental or biological systems. researchgate.netwalshmedicalmedia.com These tools can help in assessing the persistence of a compound and the potential hazards of its degradation products.

For the tert-decanoic acid and 2-aminoethanol salt, these approaches could predict:

Biodegradation Pathways: The tert-decanoic acid component, being a branched fatty acid, may undergo slower biodegradation than its linear counterpart. Prediction software could suggest likely metabolic pathways, such as omega-oxidation followed by beta-oxidation, while accounting for the steric hindrance from the tertiary butyl group. The 2-aminoethanol component is generally readily biodegradable.

Metabolic Pathways in Biological Systems: If absorbed by an organism, the salt would likely dissociate into its constituent ions. In silico tools can predict the metabolic fate of each ion. 2-aminoethanol is a natural human metabolite and would enter normal metabolic pathways. Tert-decanoic acid would likely be metabolized through fatty acid oxidation pathways.

Abiotic Degradation: Prediction of abiotic degradation pathways, such as hydrolysis or photolysis, is also possible. Given its structure, the salt is expected to be stable to hydrolysis. Photolysis potential would depend on its UV absorption characteristics.

Several software tools, such as the University of Minnesota Pathway Prediction System (UM-PPS) or those developed by organizations like Lhasa Limited, can be used for these predictions. acs.org These systems rely on extensive databases of known biotransformation rules. walshmedicalmedia.com

Regulatory Science and Policy Implications: an Academic Research Perspective on Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Scientific Underpinnings of Chemical Management Frameworks (e.g., REACH principles)

Chemical management frameworks, such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, are built on a foundation of scientific principles aimed at ensuring a high level of protection for human health and the environment. eeb.orgreachonline.eugoogle.com The core tenet of REACH is to place the burden of proof on industries to demonstrate the safe use of the substances they manufacture and place on the market. eeb.org

Data Generation and Interpretation for Regulatory Decision-Making

Under frameworks like REACH, regulatory decision-making is a data-driven process. reachcentrum.eu For a substance to be registered, manufacturers and importers must submit a technical dossier containing information on its properties, uses, and potential hazards. The level of detail required is proportional to the tonnage of the substance produced or imported. hsa.ie

This data generation involves a range of physico-chemical, toxicological, and ecotoxicological tests. The interpretation of this data is crucial for hazard and risk assessment, which informs the need for any risk management measures. canada.ca For a compound like tert-decanoic acid, compound with 2-aminoethanol (1:1), this would involve characterizing its properties, such as its amphiphilic structure resulting from the combination of a branched alkyl chain and a polar hydroxylamine (B1172632) moiety. vulcanchem.com

The following table outlines the typical data requirements under REACH for different tonnage bands:

Interactive Data Table: Illustrative REACH Data Requirements by Tonnage Band| Tonnage Band (tonnes/year) | Standard Information Requirements |

|---|---|

| 1 - 10 | Physico-chemical data, in vitro mutagenicity studies, acute toxicity data (one species). |

| 10 - 100 | Includes 1-10 tonne requirements, plus further toxicological studies like repeated dose toxicity (28-day study) and screening for reproductive/developmental toxicity. |

| 100 - 1000 | Includes lower tonnage requirements, plus more extensive studies such as carcinogenicity and long-term reproductive toxicity studies. |

| > 1000 | The most comprehensive data set, including detailed assessment of chronic toxicity and potential for bioaccumulation. |

The absence of a publicly available, detailed registration dossier for Einecs 282-351-1 on the European Chemicals Agency (ECHA) website suggests that it may be manufactured or imported in lower volumes, or used in applications that are exempt from certain registration requirements. hsa.ie

Academic Contributions to Substance Evaluation Programs (e.g., CoRAP list scientific inputs)

The Community Rolling Action Plan (CoRAP) is a mechanism within REACH where Member States evaluate substances suspected of posing a risk to human health or the environment. europa.euhse.gov.uk The selection of substances for the CoRAP list is based on a risk-based approach, considering hazard information, exposure potential, and aggregated tonnage. europa.eu

Academic research plays a vital, albeit sometimes indirect, role in this process. reachcentrum.eu Peer-reviewed studies can provide early warnings about the potential hazards of a substance, which can trigger further investigation by regulatory authorities. reachcentrum.eu These academic findings can contribute to the body of evidence that leads to a substance being placed on the CoRAP list for further evaluation. agencyiq.com The criteria for CoRAP selection often include suspected persistence, bioaccumulation, and toxicity (PBT), endocrine disruption, or carcinogenic, mutagenic, and reprotoxic (CMR) properties. europa.eucirs-group.com

While tert-decanoic acid, compound with 2-aminoethanol (1:1) does not currently appear on the CoRAP list, academic studies on related fatty acid amine compounds or their constituents could inform future regulatory scrutiny.

Integration of New Approach Methodologies (NAMs) in Chemical Safety Assessment

In recent years, there has been a significant push to incorporate New Approach Methodologies (NAMs) into chemical safety assessment to reduce reliance on animal testing and improve the human relevance of toxicological data. vulcanchem.comeuropa.eu NAMs encompass a range of techniques, including in vitro (cell-based) assays and in silico (computer-based) modeling. nih.gov

Development and Validation of In Vitro and In Silico Models for Mechanistic Studies

In vitro models, using human cells or tissues, allow for the study of a chemical's effect on specific biological pathways, providing mechanistic insights into potential toxicity. eeb.orgeuropa.eu For example, reconstructed human epidermis models are used to assess skin irritation potential, replacing traditional animal tests. rivm.nl

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, use computer algorithms to predict the properties and potential toxicity of a chemical based on its molecular structure. polyplastics-global.com These models are particularly useful for screening large numbers of chemicals and for filling data gaps when experimental data is unavailable. polyplastics-global.com For a substance like this compound, QSAR models could be used to predict its potential for skin sensitization or other toxicological endpoints based on its structural features. vulcanchem.com

The development and validation of these NAMs is an active area of academic and regulatory research, with the goal of creating robust and reliable alternatives to animal testing. europa.eu

Ethical and Scientific Considerations in Animal Testing Reduction Strategies

The drive to reduce animal testing is based on both ethical and scientific considerations. Ethically, there is a growing societal concern about the pain and suffering of animals used in experiments. europa.euchemicalwatch.com Scientifically, there can be limitations in the relevance of animal data for predicting human health effects due to species differences. vulcanchem.com

The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of modern ethical scientific practice. chemicalwatch.comnih.gov

Replacement: Using non-animal methods instead of animal tests wherever possible. nih.gov

Reduction: Using fewer animals to obtain the same amount of information. nih.gov

Refinement: Minimizing the pain, suffering, and distress of animals that must be used. nih.gov

Regulatory frameworks like REACH legally mandate that animal testing be a last resort, requiring registrants to share data and consider alternative methods before conducting new studies. epa.gov The increasing acceptance and validation of NAMs are critical to fulfilling this legal and ethical obligation. europa.eu

Academic Research on the Efficacy and Evolution of International Chemical Regulations

The implementation and evolution of international chemical regulations like REACH are subjects of ongoing academic research. hsa.ierivm.nl Scholars analyze the effectiveness of these regulations in achieving their public health and environmental goals, as well as their economic and social impacts. rivm.nl

This research often highlights the challenges in regulatory implementation, such as the quality and completeness of registration dossiers and the slow pace of substance evaluation. eeb.org For instance, studies have shown that a significant percentage of REACH registration dossiers are not compliant with the legal information requirements, which can hinder effective risk assessment. eeb.org

Academic inquiry also contributes to the evolution of regulatory science by developing new concepts and methodologies. reachcentrum.eu Research on the precautionary principle, for example, explores how regulators can make decisions in the face of scientific uncertainty to protect public health. Furthermore, academic institutions contribute to the global dialogue on chemical safety, fostering collaboration and harmonization of regulatory approaches across different jurisdictions. hsa.ie The continuous feedback from the academic community is essential for ensuring that chemical regulations remain scientifically sound, effective, and adaptable to new challenges.

Future Research Directions and Interdisciplinary Opportunities for Tert Decanoic Acid, Compound with 2 Aminoethanol 1:1

Emerging Analytical and Monitoring Technologies for Environmental Surveillance

The detection and quantification of tert-decanoic acid, compound with 2-aminoethanol (1:1) in environmental matrices necessitates the development of sophisticated analytical techniques. Current methods often involve time-consuming sample preparation and analysis, highlighting the need for more rapid and efficient approaches. rsc.org

High-Resolution Mass Spectrometry (HRMS): This powerful tool, particularly when coupled with liquid chromatography (LC-HRMS), is becoming indispensable for environmental analysis. researchgate.net It allows for the concurrent analysis of numerous emerging contaminants in complex samples like wastewater. researchgate.net The high resolution and accurate mass capabilities of instruments like the Orbitrap can aid in the identification of unknown substances and their degradation products in water with minimal sample pretreatment. lcms.cz Future research should focus on developing and validating LC-HRMS methods specifically for the detection of tert-decanoic acid, compound with 2-aminoethanol (1:1) and its transformation products in various environmental compartments, including soil, water, and air.